(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3/c18-17(19,20)13-2-1-3-14(9-13)22-16(24)12(10-21)8-11-4-6-15(7-5-11)23(25)26/h1-9H,(H,22,24)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRSAUQAQXGKKL-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SARs).
- IUPAC Name: this compound
- Molecular Formula: C18H14F3N3O2
- Molecular Weight: 357.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes involved in inflammatory pathways.
- Receptor Modulation: It interacts with specific receptors, influencing cellular signaling pathways crucial for various biological processes.
- Gene Expression Alteration: The compound may affect the expression of genes associated with cell growth and apoptosis.
Anti-inflammatory Effects
Recent studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity. For example, compounds with similar structures demonstrated inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that certain derivatives not only inhibit COX enzymes but also have comparable efficacy to established anti-inflammatory drugs like celecoxib and diclofenac .
Anticancer Activity
In vitro studies have suggested that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of tumor growth factors .
Case Studies
- Case Study on Inflammation : A study investigated the anti-inflammatory effects of a derivative similar to this compound in a rat model of carrageenan-induced paw edema, demonstrating significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .
- Case Study on Cancer : Another study explored the effects of the compound on human cancer cell lines, revealing that it inhibits cell proliferation and induces apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be affected by modifications to its chemical structure:
- Substituent Effects : The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's potency against certain targets.
- Aromatic Ring Modifications : Changes in the aromatic rings can significantly alter binding affinity and selectivity towards specific receptors or enzymes.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
